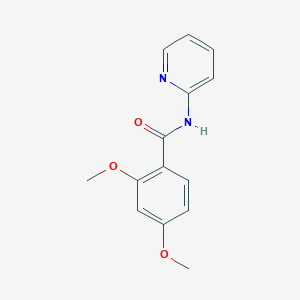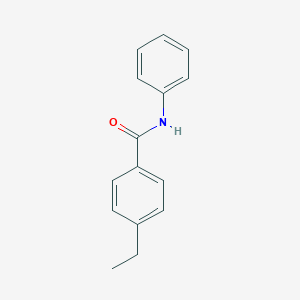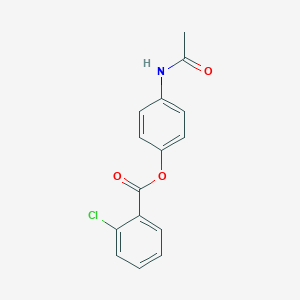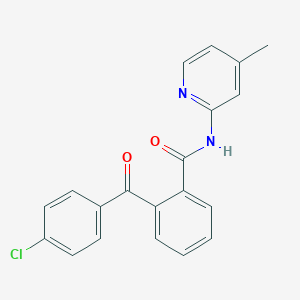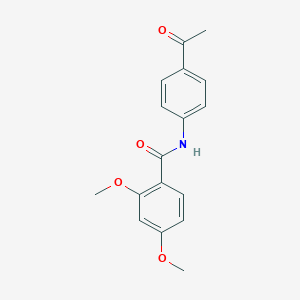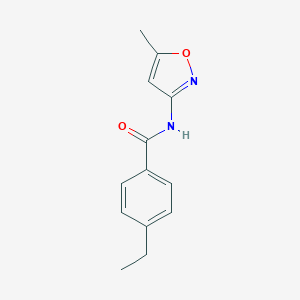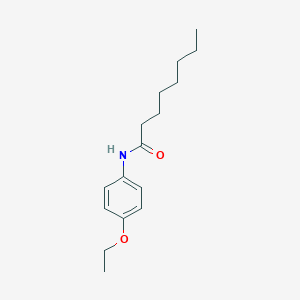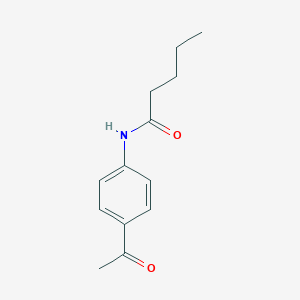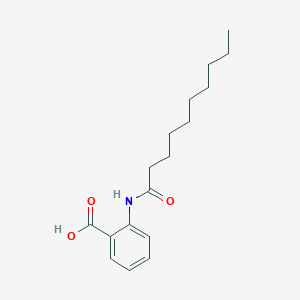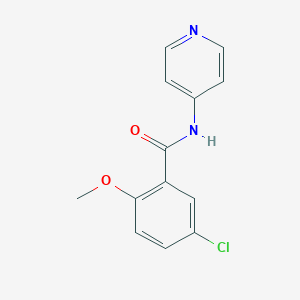
4-chloro-N-(2-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-phenoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Phthalylsulfathiazole and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. In
作用机制
The mechanism of action of 4-chloro-N-(2-phenoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins in the target organism or cell. This inhibition can lead to the disruption of essential cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(2-phenoxyphenyl)benzamide can have significant biochemical and physiological effects on the target organism or cell. These effects can include the inhibition of cell growth and division, the disruption of DNA synthesis and repair, and the induction of apoptosis. However, the exact effects of this compound can vary depending on the target organism or cell type.
实验室实验的优点和局限性
4-chloro-N-(2-phenoxyphenyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it ideal for use in various experiments. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-chloro-N-(2-phenoxyphenyl)benzamide. One of the main directions is the further investigation of its potential as an anticancer agent, antifungal agent, and antibacterial agent. Another direction is the investigation of its potential as a pesticide and herbicide. Furthermore, there is a need for further studies on the mechanism of action of this compound and its potential side effects on non-target organisms.
合成方法
The synthesis of 4-chloro-N-(2-phenoxyphenyl)benzamide involves the reaction between phthalic anhydride and 2-aminothiophenol in the presence of sulfuric acid. The obtained product is then further reacted with 2-bromoanisole in the presence of potassium carbonate to yield the final product. This synthesis method has been extensively studied and optimized for better yields and purity.
科学研究应用
4-chloro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been studied for its potential as a polymer modifier.
属性
分子式 |
C19H14ClNO2 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC 名称 |
4-chloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) |
InChI 键 |
FJTSXFOOZZVHSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




